molecular formula C15H28N2O2 B13592372 Tert-butyl 2-cyclohexylpiperazine-1-carboxylate

Tert-butyl 2-cyclohexylpiperazine-1-carboxylate

Cat. No.: B13592372
M. Wt: 268.39 g/mol
InChI Key: KSQYQSGTEKPWFT-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyclohexylpiperazine-1-carboxylate is a chemical compound with the molecular formula C15H28N2O2 It is a derivative of piperazine, a cyclic amine that is commonly used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-cyclohexylpiperazine-1-carboxylate typically involves the reaction of cyclohexylamine with tert-butyl piperazine-1-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the reaction progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyclohexylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and suitable solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Tert-butyl 2-cyclohexylpiperazine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of novel organic compounds, including amides, sulphonamides, and Mannich bases.

    Biology: Studied for its potential antibacterial, antifungal, and antiparasitic activities.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 2-cyclohexylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to target enzymes and receptors in biological systems, leading to various biochemical and physiological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes and functions.

Comparison with Similar Compounds

Tert-butyl 2-cyclohexylpiperazine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate: Known for its use in organic synthesis and pharmaceutical applications.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Studied for its antibacterial and antifungal activities.

    Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Investigated for its potential use in drug discovery and development.

The uniqueness of this compound lies in its specific chemical structure and properties, which make it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 2-cyclohexylpiperazine-1-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-9-16-11-13(17)12-7-5-4-6-8-12/h12-13,16H,4-11H2,1-3H3

InChI Key

KSQYQSGTEKPWFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2CCCCC2

Origin of Product

United States

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